Benzimidazole, 5-bromo-4,6-dichloro-2-(trifluoromethyl)-
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Overview
Description
Benzimidazole, 5-bromo-4,6-dichloro-2-(trifluoromethyl)- is a halide- and amine-substituted aromatic compound. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound known for its diverse biological and clinical applications. Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with biopolymers in living systems .
Preparation Methods
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For benzimidazole, 5-bromo-4,6-dichloro-2-(trifluoromethyl)-, the synthetic route may include the following steps:
Condensation Reaction: o-Phenylenediamine reacts with formic acid or trimethyl orthoformate to form the benzimidazole core.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to ensure efficiency and scalability .
Chemical Reactions Analysis
Benzimidazole, 5-bromo-4,6-dichloro-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur, where halogen atoms are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents like acetonitrile, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzimidazole derivatives, including 5-bromo-4,6-dichloro-2-(trifluoromethyl)-, have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzimidazole, 5-bromo-4,6-dichloro-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. It can bind to enzymes and proteins, inhibiting their activity and affecting cellular processes . The compound’s halogen and trifluoromethyl groups enhance its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Benzimidazole, 5-bromo-4,6-dichloro-2-(trifluoromethyl)- can be compared with other benzimidazole derivatives such as:
Benzimidazole, 4,5-dichloro-2-(trifluoromethyl)-: Lacks the bromine atom, which may affect its reactivity and biological activity.
Benzimidazole, 5,6-dimethyl-2-(trifluoromethyl)-: Contains methyl groups instead of halogens, leading to different chemical properties and applications.
Properties
CAS No. |
89427-17-8 |
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Molecular Formula |
C8H2BrCl2F3N2 |
Molecular Weight |
333.92 g/mol |
IUPAC Name |
5-bromo-4,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H2BrCl2F3N2/c9-4-2(10)1-3-6(5(4)11)16-7(15-3)8(12,13)14/h1H,(H,15,16) |
InChI Key |
TZMJKLIIGWZDMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Br)Cl)N=C(N2)C(F)(F)F |
Origin of Product |
United States |
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